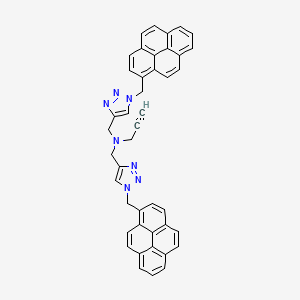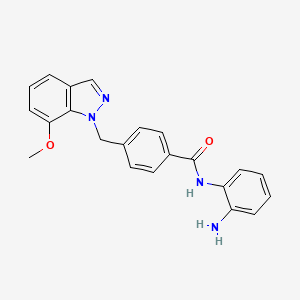![molecular formula C15H14N2O3S B12939829 [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid CAS No. 117831-31-9](/img/structure/B12939829.png)
[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an acetyl group, a methyl group, a phenyl group, and a sulfanylacetic acid moiety attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired product . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with acylating agents such as carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of [(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.
Pyrimidine derivatives: Other pyrimidine-based compounds with similar structural features and biological activities.
Uniqueness
[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
117831-31-9 |
|---|---|
Fórmula molecular |
C15H14N2O3S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C15H14N2O3S/c1-9-13(10(2)18)15(21-8-12(19)20)17-14(16-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,19,20) |
Clave InChI |
GVMCUYZEDVZIBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCC(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)


![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)


![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)


![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)



